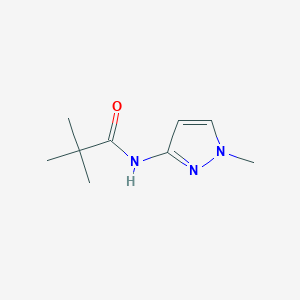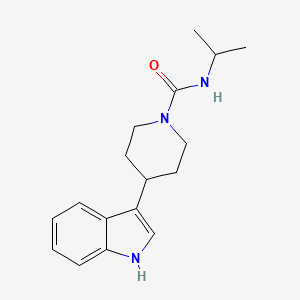
2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its unique chemical properties. DMMP is a white crystalline solid that is soluble in water and organic solvents. It is widely used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Wirkmechanismus
2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide acts as a Lewis acid catalyst in various chemical reactions. It has a high electron-withdrawing ability due to the presence of a pyrazole ring and a carbonyl group. 2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide can coordinate with electron-rich substrates, such as enolates, to form stable intermediates, which can then undergo further reactions. 2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide can also activate electrophiles, such as alkyl halides, through coordination, making them more reactive towards nucleophiles.
Biochemical and Physiological Effects:
2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic and non-carcinogenic in animal studies. 2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide has also been shown to have low acute toxicity, with an LD50 of over 5000 mg/kg in rats.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide has several advantages for lab experiments, including its high purity, low toxicity, and high reactivity as a catalyst. It can be easily synthesized on a large scale and is relatively inexpensive compared to other catalysts. However, 2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide has some limitations, such as its limited solubility in some solvents, which can limit its use in certain reactions. 2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide can also be sensitive to moisture and air, leading to degradation and reduced reactivity.
Zukünftige Richtungen
For 2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide include its use in asymmetric reactions, the synthesis of new pharmaceuticals and agrochemicals, and the modification of 2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide to improve its solubility and reactivity.
Synthesemethoden
2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide can be synthesized through a reaction between 2,2-dimethylpropionyl chloride and 1-methylpyrazole in the presence of a base such as triethylamine. The reaction yields 2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide as a white crystalline solid with a high purity of over 98%. The synthesis process is relatively simple and can be performed on a large scale.
Wissenschaftliche Forschungsanwendungen
2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide has been widely used as a reagent in organic synthesis due to its unique chemical properties. It has been used in the synthesis of various compounds, including pyrazoles, pyrazolines, and pyrazolidines. 2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide has also been used as a catalyst in various chemical reactions, such as the Michael addition reaction and the Friedel-Crafts reaction. 2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide has been shown to be a highly effective catalyst, with high yields and selectivity in various reactions.
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-9(2,3)8(13)10-7-5-6-12(4)11-7/h5-6H,1-4H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFQADDXGBGERU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN(C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Methyl-1H-pyrazol-3-yl)pivalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methyl-4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7474215.png)






![2,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7474249.png)


